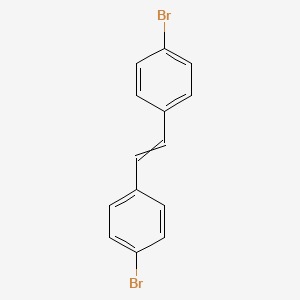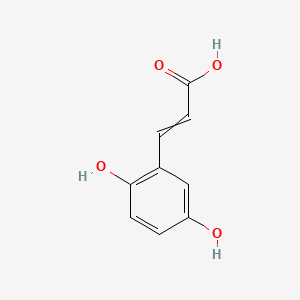![molecular formula C17H19FN2O2 B7883544 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine](/img/structure/B7883544.png)
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine is an organic compound belonging to the class of morpholine derivatives. The presence of a morpholine ring, a fluorophenyl group, and a methoxy-pyridinyl segment makes this compound unique and potentially valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the preparation of 6-(4-Fluorophenyl)-5-methoxy-2-pyridinecarboxaldehyde. This can be achieved through the reaction of 4-Fluoroaniline with 2,6-dichloropyridine in the presence of a base, followed by methoxylation.
Step 2: The resulting aldehyde undergoes a reductive amination with morpholine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
Industrial Production Methods:
The industrial preparation of this compound follows the same general synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring may be oxidized to form N-oxide derivatives.
Reduction: Reduction can be performed on the fluorophenyl group to produce a cyclohexyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring, replacing it with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium/carbon catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation forms N-oxide derivatives.
Reduction results in cyclohexyl derivatives.
Substitution leads to various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry due to its unique structural features.
Biology:
Studied for potential use as a molecular probe to investigate biological systems.
Exhibits binding affinity for certain proteins and receptors, making it a candidate for drug discovery.
Medicine:
Potential use in the development of novel pharmaceuticals, especially those targeting specific receptors or enzymes.
Investigated for its therapeutic effects in various diseases, including cancer and neurological disorders.
Industry:
Used in the production of specialty chemicals.
Employed in the design of advanced materials with unique properties.
Mechanism of Action
Similar compounds include 4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine and 4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine.
The fluorine substituent in the compound of interest often enhances its lipophilicity and biological activity compared to its chloro and bromo analogs.
Comparison with Similar Compounds
4-{[6-(4-Chlorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
4-{[6-(4-Bromophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
4-{[6-(4-Methylphenyl)-5-methoxy-2-pyridinyl]methyl}morpholine
There you have it! 4-{[6-(4-Fluorophenyl)-5-methoxy-2-pyridinyl]methyl}morpholine, broken down and served up. Fascinating stuff!
Properties
IUPAC Name |
4-[[6-(4-fluorophenyl)-5-methoxypyridin-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-21-16-7-6-15(12-20-8-10-22-11-9-20)19-17(16)13-2-4-14(18)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHTVWZAVWBHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
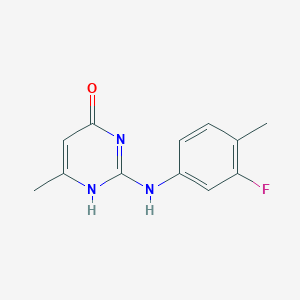
![3-(2-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7883470.png)
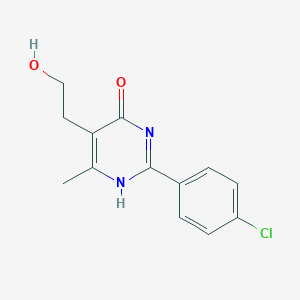
![1-(phenylcarbonyl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2,3-dione](/img/structure/B7883484.png)
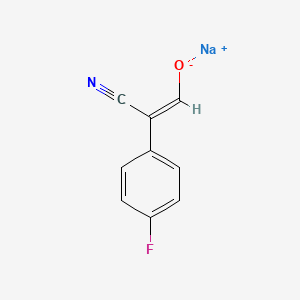
![Methyl 3-[(4-methoxyphenyl)carbonyl]-4-oxo-1,4-dihydroquinoline-8-carboxylate](/img/structure/B7883495.png)
![4-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B7883500.png)
![8-fluoro-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B7883510.png)
![7-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7883517.png)
![methyl {[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}acetate](/img/structure/B7883524.png)
![1-Bromo-3-nitro-2-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B7883531.png)
